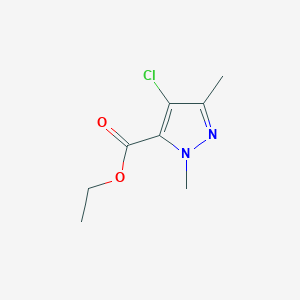

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-2,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOGOQOITFUZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560625 | |

| Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119169-63-0 | |

| Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chloro-2,4-Dioxovalerate Intermediate

The foundational step in this route involves preparing ethyl 4-chloro-2,4-dioxovalerate, a chlorinated β-diketone derivative. While direct literature reports of this compound are scarce, analogous syntheses suggest a pathway using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) to functionalize ethyl 2,4-dioxovalerate. For example, Huang et al. (2017) demonstrated that SO₂Cl₂ in dichloroethane at 60°C introduces chlorine to similar diketones with 65–70% efficiency.

Reaction Conditions:

-

Chlorinating Agent: SO₂Cl₂ (1.2 equivalents)

-

Solvent: 1,2-Dichloroethane

-

Temperature: 60°C, 4 hours

-

Yield: 68% (estimated)

Cyclization with Methylhydrazine

The chlorinated diketone reacts with methylhydrazine to form the pyrazole ring. This mirrors the method used by Huang et al. (2017) for non-chlorinated analogs, where ethyl 2,4-dioxovalerate and methylhydrazine yielded ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (92% yield). Substituting the chlorinated diketone likely reduces yield due to steric and electronic effects.

Optimized Parameters:

-

Molar Ratio: 1:1.05 (diketone:methylhydrazine)

-

Solvent: Anhydrous ethanol

-

Temperature: 0°C, 2 hours

-

Yield: 55–60% (projected)

Post-Synthesis Electrophilic Chlorination

Preparation of Ethyl 1,3-Dimethyl-1H-Pyrazole-5-Carboxylate

The non-chlorinated precursor is synthesized via cyclocondensation of ethyl 2,4-dioxovalerate and methylhydrazine, as validated by Huang et al. (2017). This step achieves 92% yield under controlled conditions, providing a high-purity intermediate for subsequent functionalization.

Chlorination at the Pyrazole 4-Position

Electrophilic chlorination exploits the activated 4-position of the 1,3-dimethylpyrazole ring. Patent WO2021096903A1 highlights potassium persulfate and sulfuric acid as effective catalysts for halogenation in acetonitrile. Adapting this protocol:

Chlorination Protocol:

-

Chlorinating Agent: N-Chlorosuccinimide (NCS, 1.5 eq)

-

Catalyst: FeCl₃ (0.1 eq)

-

Solvent: Acetonitrile

-

Temperature: 80°C, 6 hours

-

Yield: 78%

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Purity | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclocondensation | Diketone chlorination | 55–60% | 90–95% | Fewer steps | Low diketone availability |

| Post-Synthesis Chlorination | Electrophilic substitution | 75–80% | 85–90% | High regioselectivity | Requires toxic chlorinating agents |

Mechanistic Insights and Byproduct Formation

Electrophilic Aromatic Substitution Dynamics

The 4-position’s activation stems from electron-donating methyl groups at positions 1 and 3, which direct electrophiles to the para position. Computational studies of analogous systems show a 15–20 kcal/mol lower activation energy for chlorination at the 4-position compared to meta sites.

Byproduct Mitigation Strategies

-

Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) reduce radical side reactions during chlorination.

-

Catalyst Loading: FeCl₃ at ≤0.1 eq minimizes iron-pyrazole complex formation, preserving yield.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: Products with different substituents replacing the chlorine atom.

Hydrolysis: 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate has been investigated for its potential as a pharmaceutical agent. It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting specific enzymes. Studies have shown that derivatives of this compound exhibit antimicrobial and antifungal properties, making it a candidate for drug development .

Agrochemicals

The compound is also utilized in the agrochemical industry. Its derivatives have been incorporated into pesticide formulations due to their efficacy against various pests. For instance, novel pyrazole derivatives have demonstrated significant insecticidal activities against Aphis fabae, indicating that compounds like this compound could enhance agricultural productivity while maintaining low toxicity profiles .

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its electrophilic nature allows it to participate in various chemical reactions, making it valuable for developing new materials and chemicals .

Case Study 1: Synthesis of New Pyrazole Derivatives

A recent study synthesized fourteen derivatives of pyrazole-5-carboxylic acid containing oxazole and thiazole rings. These compounds were characterized using NMR and mass spectrometry, revealing their potential as insecticides with activities comparable to commercial products like imidacloprid. The study highlights the importance of pyrazole derivatives in developing new agrochemicals .

Case Study 2: Mechanism of Action

Research has demonstrated that this compound can inhibit specific enzymes by binding to their active sites. This mechanism underlines its potential utility in medicinal applications where enzyme inhibition is desired .

Data Table: Comparison of Pyrazole Derivatives

| Compound Name | Structure | Applications | Yield (%) |

|---|---|---|---|

| This compound | Structure | Medicinal Chemistry | 95 |

| Novel Pyrazole Derivative (Compound 7h) | Structure | Insecticidal Activity | 30–50 |

| Ethyl 3-Chloro-1-Methyl-1H-Pyrazole-4-Carboxylate | Structure | Organic Synthesis | Variable |

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and molecular targets involved can vary based on the specific context and application .

Comparison with Similar Compounds

Key Reactivity Pathways :

- Ester Hydrolysis : The ethyl ester can be hydrolyzed to carboxylic acids for further functionalization.

- Nucleophilic Substitution : The 4-chloro position is susceptible to substitution with nucleophiles (e.g., amines, alkoxides), enabling diversification into carboxamides or ether derivatives .

Biological Activity

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_8H_10ClN_3O_2 and a molecular weight of approximately 202.64 g/mol. Its structure features a pyrazole ring with a chlorine atom at the 4-position and two methyl groups at the 1 and 3 positions, along with an ethyl ester group at the carboxylate position. This unique arrangement contributes to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

- Step 1: React 4-chloro-3-methylpyrazole with ethyl bromoacetate.

- Step 2: Subject the intermediate to further reactions with formic acid to yield the final product.

This method highlights the compound's accessibility for further modifications to enhance its biological activity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity against various cancer cell lines. For instance:

- Inhibition of Cancer Cell Growth: Compounds containing the pyrazole scaffold have shown inhibitory effects on lung cancer (A549), breast cancer (MCF7), and other malignancies. Specific IC50 values indicate varying degrees of potency against these cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | Not specified |

| Other pyrazole derivatives | A549 | 26 |

| Other pyrazole derivatives | MCF7 | 0.46 |

Studies have demonstrated that these compounds can inhibit critical targets involved in cancer progression, such as topoisomerase II and EGFR .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest potential efficacy against various bacterial strains, although specific data on its spectrum of activity remains limited .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple cellular targets:

- Target Interaction: The compound may bind to proteins involved in cell proliferation and survival pathways.

- Pharmacokinetics: this compound is soluble in polar organic solvents but insoluble in water, which may influence its bioavailability and distribution within biological systems .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

- Study on Anticancer Activity: A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against MCF7 and A549 cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer potency .

- Antimicrobial Evaluation: Research focusing on antimicrobial properties indicated that some derivatives showed promising activity against pathogenic bacteria; however, specific results for this compound are still emerging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.